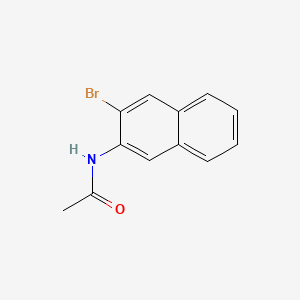
Acetamide, N-(3-bromo-2-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(3-bromo-2-naphthalenyl)-: is an organic compound with the molecular formula C12H10BrNO. It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a 3-bromo-2-naphthalenyl group. This compound is typically a pale yellow solid and is soluble in alcohol and ketone solvents, but has poor solubility in water .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Acetamide, N-(3-bromo-2-naphthalenyl)- generally involves the condensation reaction of 2-naphthalenone with bromoacetic acid under basic conditions . The reaction typically proceeds as follows:
Starting Materials: 2-naphthalenone and bromoacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the condensation.
Product Isolation: The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of Acetamide, N-(3-bromo-2-naphthalenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Substitution Reactions: Acetamide, N-(3-bromo-2-naphthalenyl)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of naphthoquinone derivatives.
Reduction Products: Reduction typically yields the corresponding amine derivatives.
科学的研究の応用
Chemistry: Acetamide, N-(3-bromo-2-naphthalenyl)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes. It may also serve as a lead compound in the development of new pharmaceuticals.
Industry: In the industrial sector, Acetamide, N-(3-bromo-2-naphthalenyl)- is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which Acetamide, N-(3-bromo-2-naphthalenyl)- exerts its effects is primarily through its ability to interact with nucleophiles and electrophiles. The bromine atom in the compound makes it a good candidate for nucleophilic substitution reactions, allowing it to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.
類似化合物との比較
- Acetamide, N-(3-bromo-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-
- Acetamide, N-(3-chloro-2-naphthalenyl)-
- Acetamide, N-(3-fluoro-2-naphthalenyl)-
Uniqueness: Acetamide, N-(3-bromo-2-naphthalenyl)- is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and fluoro analogs The bromine atom is larger and more polarizable, making it more reactive in nucleophilic substitution reactions
特性
CAS番号 |
65776-66-1 |
|---|---|
分子式 |
C12H10BrNO |
分子量 |
264.12 g/mol |
IUPAC名 |
N-(3-bromonaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C12H10BrNO/c1-8(15)14-12-7-10-5-3-2-4-9(10)6-11(12)13/h2-7H,1H3,(H,14,15) |
InChIキー |
LVFGSFGSVRMEDI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC2=CC=CC=C2C=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


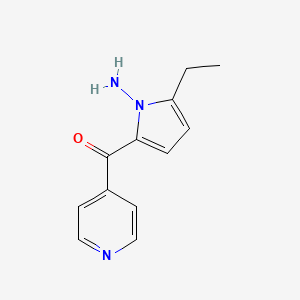

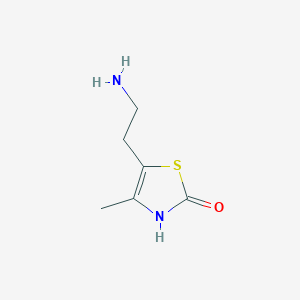
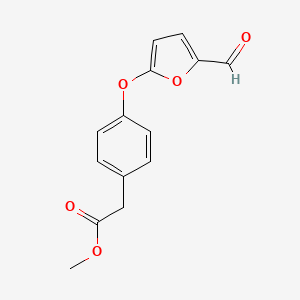
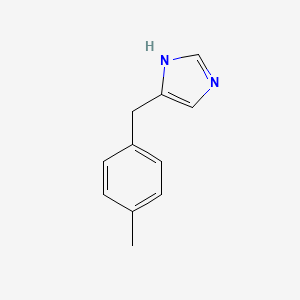

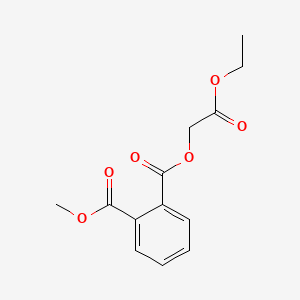

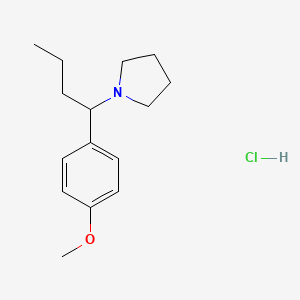
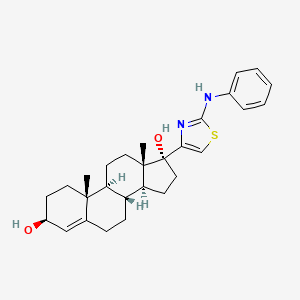
![6-hydroxy-5-[3-[[4-[2-[4-[[1-(2-hydroxy-4-methyl-6-oxo-1H-pyridin-1-ium-3-yl)pyridin-1-ium-3-yl]diazenyl]phenyl]ethyl]phenyl]diazenyl]pyridin-1-ium-1-yl]-4-methyl-1H-pyridin-1-ium-2-one;2-hydroxypropanoate](/img/structure/B13789289.png)
![3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13789290.png)

![5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride](/img/structure/B13789294.png)
